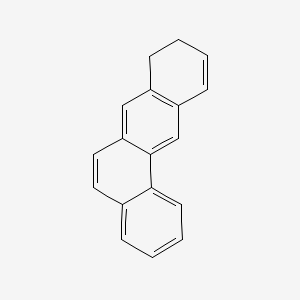
Benz(a)anthracene, 8,9-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 8,9-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene rings. This compound is a derivative of benz(a)anthracene and is known for its significant role in environmental chemistry and toxicology. It is produced during the incomplete combustion of organic matter and is found in substances such as tobacco smoke and fossil fuels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 8,9-dihydro- typically involves the reduction of benz(a)anthracene. One common method includes the catalytic hydrogenation of benz(a)anthracene using a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound often involves the same catalytic hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: Benz(a)anthracene, 8,9-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dihydrodiols and other oxidized derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Dihydrodiols and quinones.
Reduction: Tetrahydrobenz(a)anthracene derivatives.
Substitution: Halogenated benz(a)anthracene derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Benz(a)anthracene, 8,9-dihydro- involves its metabolic activation by cytochrome P450 enzymes. The compound is converted into reactive intermediates, such as epoxides and dihydrodiols, which can form covalent adducts with DNA. These DNA adducts can lead to mutations and initiate carcinogenesis . The primary molecular targets include DNA and various enzymes involved in detoxification and repair processes .
Comparación Con Compuestos Similares
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz(a)anthracene: A potent carcinogen used in cancer research.
Benzo(a)pyrene: Another PAH with similar structure and carcinogenic potential.
Uniqueness: Benz(a)anthracene, 8,9-dihydro- is unique due to its specific metabolic pathways and the types of DNA adducts it forms. Its reduced form makes it less reactive compared to its parent compound, benz(a)anthracene, but it still retains significant biological activity .
Propiedades
Número CAS |
60968-17-4 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
8,9-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h2-5,7-12H,1,6H2 |
Clave InChI |
PSPKRGQSBJQZGE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















